molecular formula C15H10O3 B2564937 (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139276-16-7

(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B2564937
CAS No.: 139276-16-7
M. Wt: 238.242
InChI Key: KDGIFQNPGMXJCY-ZSOIEALJSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name, (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one , reflects its parent benzofuran scaffold, substituted with a benzylidene group at position 2 and a hydroxyl group at position 6. The Z configuration indicates that the benzylidene substituent and the oxygen atom of the furan ring lie on the same side of the double bond.

The systematic naming follows IUPAC guidelines for fused heterocycles:

  • Parent structure : 1-Benzofuran-3(2H)-one (a lactone formed by cyclization of salicylic acid derivatives).
  • Substituents :
    • Benzylidene group (C₆H₅-CH=) at position 2.
    • Hydroxyl group (-OH) at position 6.
  • Stereochemical descriptor : Z configuration for the exocyclic double bond.
Key IUPAC Rules Applied
  • Priority of substituents : The numbering prioritizes the hydroxyl group (position 6) over the benzylidene group (position 2) due to functional group precedence.
  • Double-bond configuration : The Z designation is determined by comparing the atomic numbers of the substituents on either side of the double bond.

Crystallographic Structure Elucidation

Single-crystal X-ray diffraction studies have confirmed the molecular geometry of this compound. Key findings include:

Parameter Value Source
Crystal System Monoclinic
Space Group P2₁/c
Hydrogen Bonding Intramolecular O–H···O
Supramolecular π-π stacking interactions

The structure reveals:

  • Planar benzofuran core with conjugated π-electrons.
  • Exocyclic Z-configuration stabilized by resonance between the benzylidene group and the lactone moiety.
  • Intramolecular hydrogen bonding between the hydroxyl group at position 6 and the carbonyl oxygen, enhancing stability.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data provide critical insights into the compound’s electronic and vibrational properties.

1H NMR and 13C NMR
Nucleus Chemical Shift (δ, ppm) Assignment Source
1H 8.00–8.05 (d, J = 7.4 Hz) H-3′ (benzylidene aromatic proton)
1H 7.62–7.67 (d, J = 7.8 Hz) H-6′ (benzylidene aromatic proton)
1H 6.80–6.72 (d, J = 7.7 Hz) H-7, H-5 (benzofuran protons)
13C 181.3–181.5 C=O (lactone carbonyl)
13C 167.9–168.1 C-O (hydroxyl-substituted carbon)

Key Observations :

  • Deshielded aromatic protons (δ > 7.6 ppm) in the benzylidene group due to conjugation with the lactone.
  • Shielded benzofuran protons (δ < 7.0 ppm) influenced by electron-donating hydroxyl groups.
IR Spectroscopy
Wavenumber (cm⁻¹) Assignment Source
3419–3421 O–H (hydroxyl stretch)
1660–1676 C=O (lactone stretch)
1616–1587 C=C (aromatic and conjugated)

Notable Peaks :

  • Broad O–H stretch at ~3400 cm⁻¹, consistent with intramolecular hydrogen bonding.
  • Strong C=O absorption at ~1660 cm⁻¹, characteristic of lactones.
UV-Vis Absorption

While explicit UV-Vis data are not provided in the literature, the compound’s conjugated system suggests:

  • Absorption in the visible range (λₐₓ ≈ 400–500 nm) due to π→π* transitions.
  • Hypsochromic shifts in polar solvents due to solvatochromic effects.

Tautomeric Behavior and Stereochemical Considerations

The compound exists predominantly in the Z-configuration , as confirmed by X-ray crystallography. However, tautomeric equilibria and stereochemical isomerism are critical to its reactivity and stability.

Tautomeric Forms
Tautomer Stability Relevance
Enol form (hydroxyl proton on C-6) High (intramolecular H-bonding) Dominant form under neutral conditions
Keto form (proton transferred to C-3) Low (less stabilization) Observed under acidic conditions

Key Factors Influencing Tautomerism :

  • Hydrogen bonding : Stabilizes the enol form via O–H···O interactions.
  • Solvent polarity : Polar solvents favor keto tautomer formation.
Stereochemical Isomerism

The E/Z isomerism at the benzylidene double bond is crucial:

  • Z-isomer : Favored due to resonance stabilization between the benzylidene group and the lactone.
  • E-isomer : Less stable but may form under specific reaction conditions (e.g., photoisomerization).

Computational Chemistry Insights (DFT Studies, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies provide insights into the compound’s electronic structure and reactivity.

Molecular Orbital Analysis
Orbital Energy (eV) Characterization Source
HOMO (π) -8.2 Conjugated π-system (benzylidene and lactone)
LUMO (π*) -1.5 Antibonding orbital for electrophilic attack

Key Findings :

  • Extended π-conjugation : HOMO spans the benzylidene group, lactone carbonyl, and benzofuran ring, enabling redox activity.
  • Electrophilic reactivity : LUMO’s low energy facilitates nucleophilic attacks at the β-position of the α,β-unsaturated ketone.
Aromaticity and Stabilization

DFT studies on related benzofuran derivatives reveal:

  • Aromatic stabilization of the benzofuran ring via 6π-electron conjugation.
  • Reduced intrinsic barriers for proton transfer reactions due to aromatic transition states.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGIFQNPGMXJCY-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of benzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a benzyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-benzyl-6-hydroxy-1-benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis

Biology: This compound has shown promise in biological studies due to its potential antioxidant and anti-inflammatory properties. Researchers are investigating its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: Preliminary studies suggest that this compound may have anticancer properties. It is being explored for its ability to inhibit the growth of cancer cells and induce apoptosis.

Industry: In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and functional materials due to its versatile reactivity and biological activity.

Mechanism of Action

The exact mechanism of action of (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is still under investigation. it is believed to exert its effects through the modulation of various molecular targets and pathways. For instance, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways. Its potential anticancer activity could be linked to the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Cl, Br, F in ) introduce electron-withdrawing effects, stabilizing the conjugated system but reducing solubility in polar solvents.
  • Methyl groups (e.g., 7-methyl in ) add steric bulk, which may hinder reactivity or improve binding specificity in biological targets.

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups () improve aqueous solubility via hydrogen bonding, whereas halogens () increase lipophilicity.
  • Stability : Electron-withdrawing substituents (e.g., Cl in ) stabilize the α,β-unsaturated system against degradation.
  • Spectral Signatures : IR and NMR spectra would show distinct shifts; for example, the 4-methoxy group in would deshield aromatic protons adjacent to the methoxy oxygen.

Reactivity and Chemical Behavior

The α,β-unsaturated ketone core is prone to nucleophilic additions. For example:

  • Michael Additions : Electron-withdrawing groups (Cl, F) activate the system for nucleophilic attack, as seen in analogs like and .
  • Intramolecular Cyclizations: The 3-methylbut-2-enoxy group in may facilitate cyclization reactions under acidic conditions.
  • Oxidation Sensitivity : The hydroxyl group at position 6 (common to all compounds) could render the scaffold susceptible to oxidation, necessitating protective strategies during synthesis.

Biological Activity

(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H10O3
Molecular Weight : 238.24 g/mol
CAS Number : 139276-16-7

The compound features a benzylidene group at the 2-position and a hydroxy group at the 6-position, contributing to its unique reactivity and biological activity.

The biological effects of this compound are attributed to several mechanisms:

  • Antioxidant Activity : The hydroxy group is believed to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, particularly TNF-α, which plays a crucial role in inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can effectively reduce reactive oxygen species (ROS) levels in various cell types, thereby protecting against oxidative damage.

Anti-inflammatory Activity

A study highlighted the compound's ability to inhibit TNF-α-induced adhesion of monocytes to colon epithelial cells, which is critical in inflammatory bowel disease (IBD). The compound demonstrated over 70% inhibition of this adhesion process and suppressed the expression of ICAM-1 and MCP-1, molecules involved in inflammation .

Activity Effectiveness Mechanism
AntioxidantSignificant reduction in ROS levelsScavenging free radicals
Anti-inflammatory>70% inhibition of monocyte adhesionSuppression of TNF-α and related pathways
AnticancerInduction of apoptosisActivation of caspases and downregulation of anti-apoptotic proteins

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptosis through intrinsic pathways .

Case Studies

  • Inflammatory Bowel Disease (IBD) :
    • In a rat model of TNBS-induced colitis, the compound significantly reduced inflammation markers and improved histological scores, suggesting its potential as a therapeutic agent for IBD .
  • Cancer Research :
    • A series of experiments indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models, with increased apoptosis observed in tumor tissues.

Comparison with Related Compounds

Compound Name Structure Biological Activity
2-benzylidene-1-benzofuran-3(2H)-oneStructureModerate anticancer activity
6-hydroxy-2-benzylidene-1-benzofuran-3(2H)-oneStructureStrong anti-inflammatory effects
This compound StructureSignificant antioxidant, anti-inflammatory, and anticancer activities

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 6-hydroxy-1-benzofuran-3(2H)-one and substituted benzaldehyde derivatives. For example, demonstrates the use of 3-hydroxy-4-methoxybenzaldehyde and 6-hydroxybenzofuran-3(2H)-one in ethanol under acidic catalysis (e.g., HCl), yielding the target compound in high purity (86.2%) after recrystallization. Key steps include:

  • Solvent selection : Ethanol or methanol for solubility and eco-friendliness.
  • Acid catalysis : Concentrated HCl or H2SO4 to drive the aldol condensation.
  • Stereochemical control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen .

Basic: How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed experimentally?

The Z-configuration is validated using 1D/2D NMR and X-ray crystallography :

  • <sup>1</sup>H NMR : Coupling constants (e.g., J = 8.4 Hz for olefinic protons) and deshielded aromatic protons confirm conjugation patterns .
  • X-ray diffraction : SHELX software (e.g., SHELXL) refines crystal structures, revealing intramolecular H-bonding between the hydroxyl and carbonyl groups, which stabilizes the Z-isomer .

Basic: What biological activities are associated with this compound?

The compound exhibits antioxidant and antiplatelet properties , as shown in . In vitro assays demonstrate:

  • DPPH radical scavenging : IC50 values comparable to ascorbic acid.
  • Anti-platelet aggregation : Inhibition of ADP-induced platelet aggregation via COX-1 pathway modulation.
    Mechanistic studies suggest hydroxyl groups at positions 6 and 3' enhance redox activity .

Advanced: What reaction mechanisms govern the regioselectivity of substituents in benzylidene derivatives?

Regioselectivity is influenced by electronic and steric effects :

  • Electron-donating groups (e.g., -OCH3) on the benzaldehyde para position direct condensation to the α-position of the benzofuranone.
  • Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity at the α-carbon and favoring nucleophilic attack by the benzaldehyde enolate .

Advanced: How do structural modifications impact the compound’s bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

Substituent Position Effect on Activity Reference
6-HydroxyEssential for antioxidant activity (H-bond donation)
3',4'-Dihydroxy (benzylidene)Enhances antiplatelet activity via π-π stacking with COX-1
7-MethoxyReduces solubility but improves metabolic stability

Advanced: What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Challenge : Overlapping NMR signals due to conjugation and tautomerism.
  • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling networks. For example, employs HSQC to assign hydroxyl protons in DMSO-d6.
  • HRMS ensures accurate mass verification (e.g., observed m/z 285.0400 vs. calculated 285.0405 for C15H10O6<sup>-</sup>) .

Advanced: How can computational methods predict the compound’s pharmacological behavior?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with COX-1 (PDB: 3N8X), highlighting hydrogen bonds with Tyr-385 and Ser-530 .
  • DFT calculations : Predict redox potentials by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced: What crystallographic refinement challenges occur with this compound?

  • Disorder in the benzylidene moiety : Addressed using SHELXL’s PART instruction to model alternative conformations .
  • Hydrogen bonding networks : Restraints are applied to O-H···O distances (1.8–2.0 Å) during refinement .

Advanced: How can green chemistry principles optimize its synthesis?

  • Solvent replacement : Switch from ethanol to cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilized acidic ionic liquids (e.g., [BMIM][HSO4]) reduce waste .

Advanced: How are contradictory data on substituent effects reconciled?

Conflicting reports on methoxy vs. hydroxy substituents are resolved via meta-analysis :

  • 3',4'-Dihydroxy groups favor bioactivity but reduce stability.
  • Methoxy groups at 3' improve stability but require demethylation in vivo for activation .

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